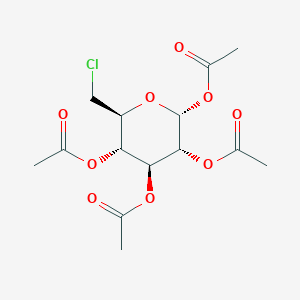
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate: is a derivative of glucose, where the hydroxyl group at the 6th position is replaced by a chlorine atom, and the remaining hydroxyl groups are acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate typically involves the chlorination of alpha-D-glucopyranose followed by acetylation. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substitution reactions yield various substituted glucopyranose derivatives.
- Hydrolysis yields alpha-D-Glucopyranose, 6-chloro-6-deoxy-.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols .
Applications De Recherche Scientifique
Chemistry:
- Used as a reactant in the synthesis of complex carbohydrates and glycosides.
- Serves as a building block for the synthesis of various bioactive molecules .
Biology:
- Studied for its potential role in metabolic pathways and enzyme interactions.
- Used in the study of carbohydrate metabolism and its regulation .
Medicine:
- Investigated for its potential antidiabetic properties.
- Explored as a precursor for the synthesis of pharmaceutical compounds .
Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its acetylated form may influence its solubility and reactivity, affecting its biological activity .
Comparaison Avec Des Composés Similaires
6-Chloro-6-deoxyglucitol: Similar structure but lacks acetyl groups.
6-Chloro-6-deoxysucrose: A disaccharide derivative with similar chlorination.
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside: A methylated derivative with similar chlorination
Uniqueness:
- The presence of acetyl groups in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate enhances its solubility and reactivity compared to its non-acetylated counterparts.
- Its unique structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














